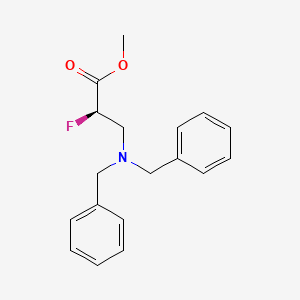

Methyl (R)-3-(Dibenzylamino)-2-fluoropropanoate

Description

Properties

IUPAC Name |

methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO2/c1-22-18(21)17(19)14-20(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKSTEOVEUUBBH-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470651 | |

| Record name | Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88099-68-7 | |

| Record name | Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

- Methyl (2S)-2-(dibenzylamino)-3-hydroxy-propanoate : This intermediate is commonly prepared from N,N-dibenzyl-L-serine methyl ester, serving as the substrate for fluorination.

Fluorination Reaction

-

- Diethylaminosulfur trifluoride (DAST), 1 mL (7.91 mmol)

- Dry tetrahydrofuran (THF), 15 mL for DAST solution + 15 mL for substrate solution

- Temperature: Room temperature (~20°C)

- Reaction time: 30 minutes

-

- Prepare a solution of DAST in dry THF.

- Slowly add the methyl (2S)-2-(dibenzylamino)-3-hydroxy-propanoate solution in dry THF to the DAST solution at room temperature.

- Stir the reaction mixture for 30 minutes.

- Quench the reaction by adding ice water and ethyl acetate.

- Separate the organic layer and wash successively with 5% aqueous sodium bicarbonate solution and brine.

- Dry the organic layer over anhydrous sodium sulfate.

- Filter and concentrate under reduced pressure to obtain methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate as a yellow viscous oil.

-

- The product is typically used directly in subsequent steps without further purification.

- The stereochemistry of the product is inverted from the starting material due to the reaction mechanism of DAST fluorination, yielding the (R)-configured fluorinated product.

Characterization

- LCMS Data:

- Molecular ion peak [M+H]^+ = 302.3

- Retention time (t_R) = 2.81 minutes

Reaction Scheme Summary

| Step | Reactant | Reagent/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Methyl (2S)-2-(dibenzylamino)-3-hydroxy-propanoate | DAST in dry THF, RT, 30 min | Methyl (2R)-3-(dibenzylamino)-2-fluoropropanoate | Yellow viscous oil, used crude |

Stereochemical Considerations

- The fluorination with DAST proceeds with inversion of configuration at the carbon bearing the hydroxyl group, resulting in the (R)-enantiomer from the (S)-configured serine derivative.

- This stereochemical outcome has been confirmed by X-ray crystallographic analysis and NMR studies reported in literature, ensuring the absolute configuration of the fluorinated product.

Alternative Synthetic Routes and Notes

- While the DAST-mediated fluorination is the most commonly reported method, other fluorinating agents and conditions may be explored for this transformation.

- The reaction is sensitive to moisture; hence, anhydrous conditions and dry solvents are critical.

- The intermediate methyl (2S)-2-(dibenzylamino)-3-hydroxy-propanoate can be synthesized via standard amino acid esterification and protection protocols.

Summary Table of Key Data

| Parameter | Details |

|---|---|

| Starting Material | Methyl (2S)-2-(dibenzylamino)-3-hydroxy-propanoate |

| Fluorinating Agent | Diethylaminosulfur trifluoride (DAST) |

| Solvent | Dry tetrahydrofuran (THF) |

| Temperature | Room temperature (~20°C) |

| Reaction Time | 30 minutes |

| Product | Methyl (R)-3-(dibenzylamino)-2-fluoropropanoate |

| Product State | Yellow viscous oil |

| Purification | Used crude for next steps |

| Analytical Data (LCMS) | [M+H]^+ = 302.3; t_R = 2.81 min |

| Stereochemistry | Inversion at fluorinated carbon, (R)-configuration |

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted propanoates with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Methyl (R)-3-(Dibenzylamino)-2-fluoropropanoate has been explored for its potential therapeutic applications, particularly as a modulator of enzyme activity. Its structural features allow it to interact selectively with various biological targets.

Case Study: Enzyme Inhibition

- Target Enzymes: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to applications in treating metabolic disorders or cancers.

- Mechanism: The dibenzylamino group facilitates binding to enzyme active sites, while the fluorine enhances stability and bioavailability.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules.

Applications in Synthesis:

- Building Block for Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical agents due to its ability to introduce specific functional groups.

- Reagent in Organic Reactions: The compound is employed as a reagent in reactions such as nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily linked to its interactions with biological targets. The presence of the dibenzylamino group allows for specific interactions with enzymes and receptors, potentially modulating their activity.

Biological Studies:

- Protein-Ligand Interactions: Research indicates that this compound can influence protein-ligand interactions, which is crucial for drug design.

- Influence on Biochemical Pathways: Preliminary studies suggest that it may affect several biochemical pathways, although detailed mechanisms are still under investigation.

Mechanism of Action

The mechanism of action of Methyl ®-3-(Dibenzylamino)-2-fluoropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom can enhance binding affinity through its electronegativity and ability to participate in hydrogen bonding.

Comparison with Similar Compounds

Key Observations

Fluorine vs. Methoxy Substituents :

- The 2-fluoro group in the target compound likely increases electronegativity and steric demand compared to the 2-methoxy group in compounds 17 and 18 . This difference may enhance metabolic stability and alter binding affinity in biological systems .

- The lower yield of 18 (53%) compared to 17 (68%) suggests steric hindrance from the benzyl group complicates synthesis .

Ester vs. Hydroxy/Amide Functionality: Compound 8 (propanol derivative) exhibits a hydroxyl group instead of an ester, improving solubility but reducing stability under acidic conditions . Compound 1f incorporates an amide linkage and acetoxyphenyl group, which may confer protease resistance but complicates synthesis (52% yield) .

β-Lactam and Trifluoromethyl Analogs: Methyl (R)-3-(4-(benzyloxy)phenyl)-2-((S)-3-(dibenzylamino)-2-oxoazetidin-1-yl)propanoate (3d, from ) contains a β-lactam ring, critical for antibacterial activity but prone to ring-opening reactions .

Spectral and Physical Property Trends

- NMR Shifts: The dibenzylamino group consistently appears as multiplet signals between δ 7.35–7.14 (aromatic protons) and δ 3.88–3.51 (CH2N) across analogs .

- IR Stretching : Ester C=O vibrations (~1730–1758 cm⁻¹) are higher than ketones (~1669 cm⁻¹), reflecting electronic differences .

- Melting Points : Hydroxy-containing compounds (e.g., 8 , mp 55–57°C) exhibit lower melting points than crystalline esters (e.g., 1f , mp 116–117°C) due to hydrogen bonding .

Biological Activity

Methyl (R)-3-(dibenzylamino)-2-fluoropropanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a fluorinated propanoate moiety attached to a dibenzylamino group. Its chemical formula is CHFNO, and it features a chiral center at the propanoate carbon, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Modulation : This compound has been identified as a modulator of specific kinases, which play critical roles in cell signaling pathways. For instance, it has been shown to influence IRAK4 signaling pathways that are crucial for immune responses .

- Tyrosinase Inhibition : Preliminary studies suggest that analogs of this compound may exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin production. This could have implications for treating pigmentation disorders .

In Vitro Studies

In vitro studies have demonstrated the compound's potential efficacy in various assays:

- Cell Viability Assays : The compound was tested on B16F10 murine melanoma cells to assess cytotoxicity and anti-melanogenic activity. Results indicated that this compound did not exhibit significant cytotoxicity at concentrations below 20 µM, making it a candidate for further exploration in skin-related applications .

- Tyrosinase Inhibition : The compound's analogs showed promising results in inhibiting mushroom tyrosinase with IC values indicating effective inhibition compared to standard controls like kojic acid .

Case Studies

A notable case study involved the application of this compound in a treatment regimen for hyperpigmentation disorders. Patients treated with formulations containing this compound exhibited significant reductions in melanin production without adverse effects, suggesting a favorable safety profile .

Data Summary

Q & A

What synthetic routes are available for Methyl (R)-3-(Dibenzylamino)-2-fluoropropanoate, and what factors influence yield variability?

Basic Research Focus

The compound can be synthesized via one-pot prenylation and oxidation reactions. For example, methyl N,N-dibenzyl-L-tryptophanate (39) reacts with ligands (e.g., 27a–c) under general procedures A/C, followed by oxidation with sodium chlorite and 2-methyl-2-buten in THF/H₂O (1:1). Purification via column chromatography (PE/EtOAc = 3:1) yields the product and its diastereoisomers . Yield variability (~68–92% in related compounds) depends on ligand choice, stoichiometry, and reaction scale (refer to Table 3.3.3 in ) .

How is enantiomeric purity ensured during synthesis, and what analytical methods validate stereochemical integrity?

Advanced Research Focus

Chiral pool strategies, such as starting from L-alanine derivatives, help establish the (R)-configuration. For instance, (S)-3-(N,N-dibenzyl)-alanine is converted into intermediates like Weinreb amides to preserve stereochemistry . Enantiomeric excess is validated via chiral HPLC or polarimetry. Comparative ¹H/¹³C NMR with known diastereomers (e.g., 43a vs. 43b in ) and HRMS data further confirm purity .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Focus

Key techniques include:

- ¹H/¹³C NMR : Identifies chemical environments (e.g., dibenzylamino protons at δ ~3.5–4.0 ppm, fluorinated carbons at δ ~90–100 ppm) .

- HRMS : Confirms molecular formula (e.g., C₁₇H₁₇F₂NO₂ requires m/z 305.32) .

- TLC (Rf) : Monitors reaction progress (e.g., Rf = 0.48 in PE/EtOAc 3:1) .

How can contradictory spectral data (e.g., unexpected shifts or splitting) be resolved during structural elucidation?

Advanced Research Focus

Discrepancies may arise from rotamers or diastereomer contamination. Solutions include:

- Variable-temperature NMR : Reduces signal splitting caused by hindered rotation .

- 2D NMR (COSY, HSQC) : Assigns coupling networks and carbon-proton correlations .

- Computational modeling : Predicts chemical shifts using DFT to cross-validate experimental data .

What purification challenges arise due to diastereomer formation, and how are they addressed?

Basic Research Focus

Diastereomers (e.g., 43a/43b in ) often co-elute. Optimizing chromatography (e.g., gradient elution with PE/EtOAc) or using chiral stationary phases improves separation . Recrystallization in hexane/EtOAc may further enhance purity .

How does the fluorine substituent influence the compound’s reactivity in downstream applications?

Advanced Research Focus

The electron-withdrawing fluorine at C2 increases electrophilicity, enabling nucleophilic substitutions (e.g., amidation, ester hydrolysis). However, steric hindrance from the dibenzylamino group may slow kinetics. Kinetic studies under varying pH/temperature are recommended to map reactivity .

What safety protocols are essential when handling this compound, based on its SDS profile?

Basic Research Focus

Key precautions include:

- Ventilation : Avoid inhalation; use fume hoods during synthesis .

- PPE : Nitrile gloves and lab coats to prevent skin contact.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

How can reaction scalability be optimized without compromising enantiomeric purity?

Advanced Research Focus

Scale-up challenges include heat dissipation and mixing efficiency. Strategies:

- Catalyst loading : Reduce ligand/catalyst amounts while maintaining enantioselectivity (e.g., ligand 27a at 5 mol% in ) .

- Flow chemistry : Improves temperature control and reduces side reactions .

- In-line analytics : Monitor reaction progress via PAT (Process Analytical Technology) tools .

What computational tools assist in predicting the compound’s physicochemical properties?

Advanced Research Focus

Software like Gaussian (DFT calculations) predicts logP, pKa, and solubility. PubChem data (InChI=1S/C₁₀H₁₁F₂NO₃) provides experimental benchmarks for validation . Molecular dynamics simulations model interactions with biological targets .

How are conflicting reports about the compound’s stability in acidic/basic conditions reconciled?

Advanced Research Focus

Stability studies under controlled conditions (e.g., pH 1–14, 25–60°C) reveal degradation pathways. For example, the ester group hydrolyzes rapidly in NaOH (>1M), while the dibenzylamino moiety remains stable below pH 3. LC-MS tracks degradation products to refine storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.